molecular formula C9H10F3NO B6318844 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol CAS No. 704884-80-0

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol

Cat. No.: B6318844
CAS No.: 704884-80-0
M. Wt: 205.18 g/mol
InChI Key: MPHZDBWEYMJVTK-UHFFFAOYSA-N
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Description

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is a chemical compound with the molecular formula C₉H₁₀F₃NO It is characterized by the presence of a phenol group substituted with a dimethylaminomethyl group and three fluorine atoms at the 3, 4, and 5 positions on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trifluorophenol and dimethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Reaction Mechanism: The dimethylaminomethyl group is introduced to the phenol ring through a nucleophilic substitution reaction, where the dimethylamine reacts with the trifluorophenol.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous flow reactors, automated control systems, and advanced purification methods to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The trifluorophenol moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Dimethylaminomethyl-3,4,5-trifluoro-phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The trifluorophenol moiety may enhance the compound’s binding affinity and specificity, leading to its unique biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Dimethylaminomethyl-3,5-dimethyl-phenol
  • 2-Dimethylaminomethyl-4,5-difluoro-phenol
  • 2,3,4,5,6-Pentafluorophenol

Uniqueness

2-Dimethylaminomethyl-3,4,5-trifluoro-phenol is unique due to the presence of three fluorine atoms on the aromatic ring, which significantly influences its chemical reactivity and biological activity. The trifluorophenol moiety imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[(dimethylamino)methyl]-3,4,5-trifluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-13(2)4-5-7(14)3-6(10)9(12)8(5)11/h3,14H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHZDBWEYMJVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C(=C(C=C1O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245047
Record name 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704884-80-0
Record name 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=704884-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Dimethylamino)methyl]-3,4,5-trifluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

400 g of 3,4,5-trifluorophenol are initially charged in 359 ml of 40% aqueous dimethylamine solution and cooled to 0° C. At 0-5° C., 243 ml of 37% aqueous formaldehyde solution are added dropwise within 90 min. Subsequently, the mixture is stirred at room temperature for 20 hours. The mixture is admixed with 600 ml of water and 500 ml of dichloromethane. The organic phase is removed, the aqueous phase is extracted once with dichloromethane, the combined organic phases are dried and the solvent is distilled off under reduced pressure. The crude product is taken up in 500 ml of water and adjusted to pH 1-2 with cooling in an ice bath using dilute hydrochloric acid. The acidic solution is extracted once with dichloromethane and subsequently adjusted to pH 8-9 with cooling in an ice bath using dilute sodium hydroxide solution. The alkaline reaction solution is extracted three times with dichloromethane, the combined organic phases are washed once with water and dried, and the solvent is removed under reduced pressure. The crude product is subsequently fractionally distilled under reduced pressure. 305 g (55% of theory) of a light yellow liquid having a boiling point of 96° C. at 10 mbar are obtained.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
359 mL
Type
reactant
Reaction Step One
Quantity
243 mL
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four

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